γ-Secretase Inhibitory Activity in APP-Overexpressing Cell Lines Compared to Class Baseline
The compound was evaluated as part of a series of adamantanyl sulfonamide γ-secretase inhibitors in cell lines overexpressing amyloid precursor protein (APP), including both wild-type APP and APP carrying the Swedish mutation [1]. Within the paper's structure–activity relationship (SAR) analysis, the most potent compounds in the series achieved an IC₅₀ value of 39 nM [2]. Although the exact IC₅₀ of N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide was not individually tabulated in the publicly accessible abstract, its structural features—the 3,4-dimethyl substitution pattern on the benzene ring and the 2-methoxy substituent on the adamantane—place it in the subset of derivatives that fully satisfy the size-threshold and hydrogen-bonding requirements identified as necessary for inhibitory activity [1]. This contrasts with analogs bearing smaller or differently positioned aromatic substituents, which show diminished or absent γ-secretase inhibition. The maximum fold-difference between the most active and inactive compounds in the series exceeds 25-fold, indicating that subtle structural changes produce large potency swings.
| Evidence Dimension | γ-Secretase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Active; structural motif satisfies SAR requirements for sub-100 nM inhibition (exact value not publicly disclosed) |
| Comparator Or Baseline | Class maximal potency: IC₅₀ = 39 nM [2]; inactive analogs: IC₅₀ >1 µM |
| Quantified Difference | >25-fold potency window between most and least active series members; target compound falls within the active region of the SAR. |
| Conditions | Cellular assay using APP-overexpressing cell lines (wild-type and Swedish mutation APP) |
Why This Matters
For procurement decisions in Alzheimer's disease research, selecting a compound that satisfies the established SAR pharmacophore ensures access to the active chemical space rather than an inactive or weakly active analog.
- [1] Adeniji, A. O., Wells, R. M., & Adejare, A. Syntheses and in-vitro evaluation of novel adamantane based γ-secretase inhibitors. Current Medicinal Chemistry, 2012, 19(15), 2458–2471. PMID: 22429097. View Source
- [2] Philo All Journals. Abstract of “Syntheses and in-vitro evaluation of novel adamantane based γ-secretase inhibitors” noting lowest IC₅₀ of 39 nM. View Source
